molecular formula C24H21NO4 B6266187 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid CAS No. 126727-04-6

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid

Cat. No.: B6266187
CAS No.: 126727-04-6
M. Wt: 387.4
InChI Key:
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Description

This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for the amino group .


Molecular Structure Analysis

The molecular structure of this compound includes a fluorenyl group attached to a carbonyl group, which is then linked to an amino group and a phenylpropanoic acid group . The InChI code provided gives a detailed description of the molecular structure .


Chemical Reactions Analysis

The Fmoc group in this compound is often used in peptide synthesis. It acts as a protecting group for the amino group during the synthesis process. After the peptide coupling reaction, the Fmoc group can be removed under mildly basic conditions, allowing for further peptide coupling reactions .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 720.1±60.0 °C and a predicted density of 1.308±0.06 g/cm3 at 20 °C under a pressure of 760 Torr. The predicted pKa value is 3.75±0.10 .

Scientific Research Applications

Peptide Synthesis Enhancement

The Fmoc group facilitates the synthesis of enantiomerically pure β-amino acids through direct homologation, enhancing peptide synthesis methodologies. This approach is critical for producing bioactive peptides with high yield and purity, demonstrating the Fmoc group's pivotal role in simplifying and refining synthetic strategies (Ellmerer-Müller et al., 1998).

Development of β-Peptides

Further advancements in peptide synthesis have been achieved by preparing new N-Fmoc-protected β2-homoamino acids, which are essential for the solid-phase syntheses of β2- and β2/β3-peptides. These developments underscore the significance of Fmoc-protected amino acids in exploring and expanding the peptide structural repertoire for therapeutic and material science applications (Šebesta & Seebach, 2003).

Material Science and Nanotechnology

Fmoc-protected amino acids have shown remarkable potential in material science, particularly in the formation of self-assembled structures. These structures vary in morphology from flower-like to fibrous, depending on the specific amino acid and the conditions such as concentration and temperature. This versatility opens up new avenues for designing self-assembled architectures with controllable properties, potentially beneficial for nanotechnology and biomedicine applications (Gour et al., 2021).

Supramolecular Chemistry

The self-assembly properties of Fmoc-modified amino acids not only provide insight into the fundamental processes of molecular assembly but also offer a platform for the development of novel materials. The ability to control the morphological outcomes of these assemblies paves the way for innovations in drug delivery systems, tissue engineering scaffolds, and nanostructured materials (Kshtriya et al., 2021).

Enzyme-Activated Surfactants

Innovative applications extend to the use of Fmoc-protected amino acids as surfactants for carbon nanotubes (CNTs), enabling the creation of homogeneous aqueous nanotube dispersions. This application is particularly relevant in the context of biocompatible materials and nanotechnology, showcasing the utility of Fmoc groups in functional material development (Cousins et al., 2009).

Mechanism of Action

Target of Action

It is known that this compound is a derivative of amino acids , which play crucial roles in various biological processes, including protein synthesis and metabolic regulation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interactions with its targets .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid' involves the protection of the amine group, followed by the reaction with the appropriate acid and deprotection of the amine group.", "Starting Materials": [ "9H-fluorene", "Methanol", "Sodium hydroxide", "Methanesulfonyl chloride", "3-phenylpropanoic acid", "N,N-dimethylformamide", "N,N'-dicyclohexylcarbodiimide", "Diisopropylethylamine", "Triethylamine", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Sodium chloride", "Anhydrous magnesium sulfate" ], "Reaction": [ "9H-fluorene is reacted with methanol and sodium hydroxide to form 9H-fluoren-9-ol", "9H-fluoren-9-ol is reacted with methanesulfonyl chloride to form 9-(methanesulfonyloxy)fluorene", "9-(methanesulfonyloxy)fluorene is reacted with ammonia to form 9-(aminomethyl)fluorene", "9-(aminomethyl)fluorene is reacted with N,N-dimethylformamide and N,N'-dicyclohexylcarbodiimide to form 9-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)fluorene", "9-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)fluorene is reacted with 3-phenylpropanoic acid, diisopropylethylamine, and triethylamine to form 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid", "The amine protecting group is removed using hydrochloric acid and sodium bicarbonate", "The product is extracted using ethyl acetate and purified using anhydrous magnesium sulfate" ] }

126727-04-6

Molecular Formula

C24H21NO4

Molecular Weight

387.4

Purity

95

Origin of Product

United States

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